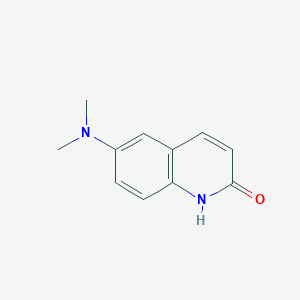

6-(Dimethylamino)quinolin-2(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

238756-51-9 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6-(dimethylamino)-1H-quinolin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12-10/h3-7H,1-2H3,(H,12,14) |

InChI Key |

PWJAZUTZMWJFEC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC(=O)C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Dimethylamino Quinolin 2 1h One and Its Derivatives

Strategies for the Construction of the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one, or carbostyril, framework is a common structural motif in numerous biologically active compounds and functional materials. A variety of synthetic strategies have been developed to construct this heterocyclic system, each with its own advantages and limitations.

Friedel-Crafts Acylation and Cyclization Approaches

Intramolecular Friedel-Crafts reactions represent a powerful tool for the formation of cyclic ketones, including the lactam ring of quinolin-2(1H)-ones. researchgate.netmasterorganicchemistry.comresearchgate.net This approach typically involves the cyclization of a suitably substituted N-phenylacrylamide or a related precursor. The key step is the acid-catalyzed electrophilic acylation of the aromatic ring by a tethered carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640).

For instance, the cyclization of N-phenylacrylamides can be promoted by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). masterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring to form the six-membered lactam. The success of this method is often dependent on the substitution pattern of the aromatic ring and the nature of the acrylamide (B121943) side chain.

A notable variation involves a cascade reaction combining a Friedel-Crafts alkylation with a subsequent cyclization. For example, a redox-neutral annulation of tertiary anilines with electron-deficient alkynes, catalyzed by B(C₆F₅)₃, proceeds through a cascade of Friedel-Crafts alkylation, acs.orgresearchgate.net-hydride transfer, and Mannich cyclization to afford tetrahydroquinolines. nih.gov These can then be oxidized to the corresponding quinolin-2(1H)-ones.

| Reaction | Catalyst/Reagents | Key Features | Reference |

| Intramolecular Friedel-Crafts Acylation | PPA, MSA | Forms lactam ring from N-phenylacrylamides. | masterorganicchemistry.com |

| Cascade Friedel-Crafts Alkylation/Cyclization | B(C₆F₅)₃ | Redox-neutral annulation to form tetrahydroquinolines. | nih.gov |

Pfitzinger Synthesis and Adaptations for Quinoline (B57606) Derivatives

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. acs.orgresearchgate.netwikipedia.orgepa.govacs.org The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline ring.

While the traditional Pfitzinger reaction yields quinoline-4-carboxylic acids, modifications can provide access to quinolin-2(1H)-one derivatives. The Halberkann variant, for example, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids, which exist in tautomeric equilibrium with the corresponding quinolin-2(1H)-one-4-carboxylic acids. wikipedia.org The versatility of the Pfitzinger reaction is demonstrated by its application with a wide range of ketones, including aliphatic, alicyclic, and aromatic ketones, leading to a diverse array of substituted quinolines. acs.org However, the reaction can be sensitive to steric hindrance, which may reduce yields or lead to alternative reaction pathways. acs.org

| Variant | Starting Materials | Product | Reference |

| Classic Pfitzinger | Isatin, Carbonyl Compound, Base | Substituted Quinoline-4-carboxylic Acids | researchgate.netwikipedia.org |

| Halberkann Variant | N-acyl Isatins, Base | 2-Hydroxy-quinoline-4-carboxylic Acids | wikipedia.org |

Knoevenagel/Michael/Cyclization Cascade Reactions for Quinoline Ring Systems

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single pot. The Knoevenagel condensation, often coupled with a Michael addition and subsequent cyclization, is a powerful strategy for the synthesis of highly substituted quinoline ring systems. researchgate.netresearchgate.net

One such example involves a three-component cascade reaction between aromatic aldehydes, 3-arylisoxazol-5(4H)-ones, and 3-aminocyclohex-2-en-1-ones. researchgate.netresearchgate.net This reaction, typically catalyzed by a base like triethylamine, proceeds through a sequence of Knoevenagel condensation, Michael addition, cyclization, and ring-opening to afford tetrahydroquinoline-2,5-diones. researchgate.netresearchgate.net These intermediates can be further transformed into quinolin-2(1H)-ones.

Another variation utilizes a phase-transfer catalyst to facilitate the cascade reaction between cyclohexane-1,3-dione-derived enaminones and olefinic azlactones, yielding quinoline-2,5-diones. researchgate.net These cascade strategies are often highly diastereoselective and can be performed in environmentally friendly media. researchgate.net

| Reaction Type | Reactants | Catalyst | Key Product | Reference |

| Three-component cascade | Aromatic aldehydes, 3-arylisoxazol-5(4H)-ones, 3-aminocyclohex-2-en-1-ones | Triethylamine | Tetrahydroquinoline-2,5-diones | researchgate.netresearchgate.net |

| Phase-transfer catalyzed cascade | Cyclohexane-1,3-dione-derived enaminones, Olefinic azlactones | Triaminocyclopropenium salts | Quinoline-2,5-diones | researchgate.net |

Palladium-Mediated Cross-Coupling Strategies for Quinolones

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application in the construction of quinolin-2(1H)-ones is well-established. nih.govrsc.orgsci-hub.se These methods often involve the formation of a key C-C or C-N bond to construct the heterocyclic ring.

One common approach is the Heck coupling reaction of iodo-substituted pivaloylaminobenzenes with methyl acrylate, catalyzed by Pd(OAc)₂. nih.gov The resulting methyl cinnamates undergo acid-catalyzed cyclization to yield quinolin-2(1H)-ones. nih.gov Another powerful strategy is the intramolecular C-H alkenylation of N-phenylacrylamides. nih.gov This reaction, catalyzed by a Pd(II) species, proceeds via an electrophilic palladation of the aromatic ring, followed by insertion of the alkene and β-hydride elimination to form the quinolone core. nih.gov

Furthermore, palladium catalysis can be employed in cascade reactions. For instance, a palladium-catalyzed cascade involving radical cyclization and C-H amination of 1,7-enynes with hydroxylamine (B1172632) has been developed for the rapid synthesis of tricyclic quinolin-2(1H)-one scaffolds. rsc.org

| Reaction | Starting Materials | Catalyst System | Key Intermediate/Product | Reference |

| Heck Coupling/Cyclization | Iodo-substituted pivaloylaminobenzenes, Methyl acrylate | Pd(OAc)₂, Et₃N | Methyl cinnamates | nih.gov |

| Intramolecular C-H Alkenylation | N-phenylacrylamides | Pd(II) catalyst | Quinolin-2(1H)-ones | nih.gov |

| Cascade Radical Cyclization/C-H Amination | 1,7-enynes, Hydroxylamine | Palladium catalyst | Tricyclic quinolin-2(1H)-ones | rsc.org |

Alternative Cyclization and Condensation Pathways

Beyond the more common methods, several other cyclization and condensation strategies have been developed for the synthesis of the quinolin-2(1H)-one core. Silver(I) nitrate (B79036) has been shown to catalyze the cyclization of o-alkynylisocyanobenzenes to produce 3-substituted quinolin-2(1H)-ones. rsc.org This method provides a direct route to functionalized quinolones.

Another approach involves the Brønsted acid-promoted amination, annulation, and aromatization of β-(2-aminophenyl)-α,β-ynones with cyclic α-methylene carbonyl compounds. researchgate.net This sequential reaction leads to the formation of polycyclic quinolines. Similarly, sequential amination/annulation/aromatization reactions of functionalized ketosteroids with 2-acylanilines have been used to create steroid-quinoline hybrids. acs.org

Furthermore, cascade reactions involving a Prins cyclization can be employed. For example, a Brønsted acid-catalyzed carbocyclization cascade features the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular three-component coupling of an alkyne, an oxocarbenium/iminium ion, and an arene to form fused heterocyclic systems. nih.gov

Regioselective Introduction and Functionalization of the Dimethylamino Moiety at Position 6

The introduction of a dimethylamino group at the C6 position of the quinolin-2(1H)-one ring is a crucial step in the synthesis of 6-(dimethylamino)quinolin-2(1H)-one. This can be achieved either by starting with a pre-functionalized aniline (B41778) derivative or by regioselective functionalization of the pre-formed quinolinone core.

A common strategy involves the use of an aniline precursor already bearing a dimethylamino group at the para-position. For example, the synthesis can start from N,N-dimethyl-p-phenylenediamine, which can be elaborated into a suitable intermediate for one of the cyclization methods described above.

Alternatively, direct amination of the quinolinone ring can be employed. While direct C-H amination at the C6 position can be challenging, methods for the amination of quinolines and their N-oxides have been developed. For instance, the amination of quinoline N-oxides can be achieved using various reagents and catalysts. mdpi.comorganic-chemistry.orgresearchgate.net A one-pot procedure for the 2-amination of quinoline N-oxides involves activation with p-toluenesulfonic anhydride in the presence of tert-butylamine, followed by deprotection. organic-chemistry.org While this method targets the C2 position, modifications to the substrate and reaction conditions could potentially influence the regioselectivity.

For the specific synthesis of this compound, a more common approach involves the nitration of the quinolin-2(1H)-one core at the 6-position, followed by reduction of the nitro group to an amino group, and subsequent dimethylation. The dimethylation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, under basic conditions.

| Strategy | Description | Key Reagents/Steps |

| Pre-functionalized Precursor | Utilizes an aniline derivative with a dimethylamino group. | N,N-dimethyl-p-phenylenediamine followed by cyclization. |

| Post-cyclization Functionalization | Introduction of the dimethylamino group after forming the quinolinone ring. | Nitration, reduction, and subsequent dimethylation. |

Direct Amination and Substitution Reactions

Direct C-H amination of a pre-formed quinolin-2(1H)-one at the C6 position is challenging. However, modern catalytic methods provide pathways for related transformations. One prominent method is the palladium-catalyzed Buchwald-Hartwig amination, which couples a 6-halo-quinolin-2(1H)-one (typically bromo- or chloro-substituted) with dimethylamine. This reaction offers a reliable and high-yielding route to the target compound.

Alternatively, direct amination strategies have been developed for quinoline N-oxides, which can be subsequently converted to quinolin-2(1H)-ones. rsc.org For instance, copper-catalyzed direct amination of quinoline N-oxides has been shown to be effective for introducing amino groups, primarily at the C2 position. acs.org While not a direct route to C6-amination, these methods highlight the progress in C-H functionalization of the quinoline system. researchgate.net Another approach involves the vicarious nucleophilic substitution of hydrogen (VNS), which has been studied for the amination of nitroquinolines. mdpi.com

Utilization of Precursors with Pre-existing Amino or Related Groups

A highly effective and classical approach involves constructing the quinolinone ring from an aniline precursor that already contains the dimethylamino group or a precursor group like a nitro group. The Skraup–Doebner–von Miller reaction is a cornerstone of quinoline synthesis and can be adapted for this purpose. researchgate.net

In this methodology, an appropriately substituted aniline, such as N,N-dimethyl-p-phenylenediamine, is reacted with an α,β-unsaturated carbonyl compound (which can be generated in situ, for example, from glycerol (B35011) and an oxidizing agent). The reaction proceeds through a conjugate addition, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring system. researchgate.net A common precursor is a 4-nitroaniline (B120555) derivative, which undergoes the Skraup reaction, followed by the reduction of the nitro group to an amine, and subsequent methylation to afford the 6-dimethylamino group. researchgate.netnih.gov

| Precursor | Reagents for Cyclization | Key Steps | Resulting Intermediate |

| N,N-dimethyl-p-phenylenediamine | Glycerol, H₂SO₄, Oxidant | Conjugate addition, Cyclization, Dehydration, Oxidation | 6-(Dimethylamino)quinoline |

| 4-Nitroaniline | Acrolein, Acid | Skraup-Doebner-von Miller Reaction | 6-Nitroquinoline |

This table outlines common precursors and reaction types used to build the quinoline ring with a nitrogen-based substituent at the C6 position.

Derivatization from 6-Substituted Quinolinone Intermediates

This strategy involves the synthesis of a 6-substituted quinolin-2(1H)-one intermediate, which is then chemically transformed into the dimethylamino group. This two-step approach is versatile and widely used.

A primary pathway begins with 6-nitroquinolin-2(1H)-one. The nitro group is readily reduced to a primary amino group (6-aminoquinolin-2(1H)-one) using standard reducing agents like stannous chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. nih.gov The resulting 6-amino group can then be dimethylated using methods such as the Eschweiler-Clarke reaction, which employs formaldehyde (B43269) and formic acid, or by sequential alkylation with an appropriate methylating agent like methyl iodide.

Another robust method starts with 6-bromoquinolin-2(1H)-one. As mentioned in section 2.2.1, this intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to install the dimethylamino group directly.

| Starting Intermediate | Reagents for Conversion | Intermediate Product | Final Reaction | Final Product |

| 6-Nitroquinolin-2(1H)-one | SnCl₂, HCl | 6-Aminoquinolin-2(1H)-one | HCHO, HCOOH (Eschweiler-Clarke) | This compound |

| 6-Bromoquinolin-2(1H)-one | Pd catalyst, Ligand, Base, Dimethylamine | N/A | Buchwald-Hartwig Amination | This compound |

This table details the conversion of common 6-substituted quinolinone intermediates to the final 6-(dimethylamino) product.

Synthetic Transformations at Other Positions of the Quinolin-2(1H)-one Scaffold

Once the this compound core is synthesized, it can undergo further functionalization at several other positions on the heterocyclic ring system.

N1-Alkylation and Acylation Reactions

The nitrogen atom at the N1 position of the quinolin-2(1H)-one ring is part of an amide (lactam) and can be readily functionalized. Alkylation or acylation at this position is a common strategy to modify the molecule's properties.

Alkylation is typically achieved by treating the quinolinone with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Studies on various quinolin-2(1H)-one derivatives have shown that these conditions generally favor N1-alkylation over the competing O-alkylation at the C2-carbonyl oxygen, with N-alkylation often being the major or exclusive product. researchgate.net

Acylation can be performed using acyl chlorides or anhydrides under basic conditions to yield N1-acyl derivatives. These reactions introduce a carbonyl group attached to the ring nitrogen, which can influence the electronic and steric properties of the scaffold.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| N1-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, DMF | 1-Alkyl-6-(dimethylamino)quinolin-2(1H)-one |

| N1-Acylation | Acyl Chloride (e.g., R-COCl) | Pyridine (B92270) or other base | 1-Acyl-6-(dimethylamino)quinolin-2(1H)-one |

This table summarizes common reactions for functionalizing the N1 position of the quinolinone ring.

C3-Functionalization via Enaminone Chemistry

The C3-C4 bond of the quinolin-2(1H)-one scaffold possesses enamine-like reactivity, making the C3 position nucleophilic and susceptible to reaction with various electrophiles.

A classic example of C3-functionalization is the Vilsmeier-Haack reaction. nih.gov Treating this compound with a Vilsmeier reagent (generated from phosphorus oxychloride and DMF) introduces a formyl group (-CHO) at the C3 position. This 3-formyl derivative is a versatile intermediate for further transformations, such as the synthesis of chalcones or other heterocyclic systems. nih.govnih.gov

Furthermore, modern transition-metal-catalyzed C-H activation provides a powerful tool for C3 functionalization. Palladium-catalyzed reactions can be used to couple various aryl or heteroaryl groups directly to the C3 position of the quinolinone ring. nih.gov

Electrophilic and Nucleophilic Substitutions at C4, C5, C7, and C8

Functionalization at other carbon atoms on the quinolinone scaffold is governed by the electronic nature of the bicyclic system. The benzene (B151609) portion of the ring is generally more susceptible to electrophilic substitution, while the pyridine portion is more prone to nucleophilic attack. researchgate.netyoutube.com

Electrophilic Substitution (C5, C7): The 6-dimethylamino group is a powerful electron-donating and activating group. It directs electrophiles to the positions ortho (C5 and C7) and para (C8, which is blocked by the ring fusion) to it. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to yield primarily C5- and C7-substituted products. quimicaorganica.org

Nucleophilic Substitution (C4): The C4 position can be made susceptible to nucleophilic substitution by introducing a good leaving group, such as a halogen. For example, a 4-chloroquinolin-2(1H)-one derivative can react with various nucleophiles like amines, azides, or thiols to displace the chloride and form new C4-substituted products. mdpi.com This allows for the introduction of a wide range of functional groups at this position. The reactivity at C2 is generally precluded by the carbonyl group, which itself can react with nucleophiles but typically does not undergo substitution.

Modern Synthetic Techniques and Catalysis

Contemporary synthetic strategies increasingly employ energy sources like microwave and ultrasound irradiation to accelerate reaction rates and improve yields. Concurrently, the development of novel catalytic systems, utilizing organic bases like DBU or transition metals, has enabled the construction of complex molecular architectures with high precision and efficiency.

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. These techniques facilitate rapid energy transfer, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently result in higher product yields and purity. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave irradiation accelerates organic reactions by directly heating the polar molecules (solvents, reagents, catalysts) in the mixture, leading to rapid temperature and pressure increases within localized "hot spots". nih.gov This efficient and uniform heating minimizes side reactions and decomposition of thermally sensitive products.

A key application is in multicomponent reactions (MCRs), where several starting materials react in a single step to form a complex product. For instance, the microwave-assisted MCR of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in glacial acetic acid provides a rapid and high-yield route to complex quinoline-based heterocycles. nih.gov This strategy is noted for being metal-free and allowing for easy product purification without the need for column chromatography. nih.gov The efficiency of microwave synthesis is evident when compared to conventional heating, which often requires significantly longer reaction times for lower yields. nih.gov

Table 1: Optimization of Microwave-Assisted Synthesis for a Quinoline Derivative. nih.gov

This methodology could be adapted for the synthesis of this compound derivatives by utilizing an appropriately substituted aniline, such as N¹,N¹-dimethylbenzene-1,4-diamine, in a suitable reaction scheme.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactivity through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates intense local heating and pressure, enhancing mass transfer and accelerating reaction rates. Ultrasound-assisted synthesis is recognized as an environmentally friendly method due to its mild reaction conditions and energy-saving nature. rsc.org

This technique has been successfully used to synthesize a variety of substituted quinolines. For example, a facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones was achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov In other cases, ultrasound is used in conjunction with metal catalysts, such as in the palladium-catalyzed synthesis of 6-substituted indolo[2,3-b]quinolones. nih.gov The application of ultrasound can dramatically reduce reaction times and increase yields compared to traditional thermal methods. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Quinoline-Sulfonamide Metal Complexes. nih.gov

The use of specific catalysts allows for highly selective and efficient transformations, often under mild conditions, providing access to complex molecules that are difficult to obtain through classical methods.

DBU-Catalyzed Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered, non-nucleophilic organic base widely used in organic synthesis. It is an effective catalyst for various reactions, including cyclizations, eliminations, and condensations.

In the context of quinoline-related structures, DBU has been employed to catalyze the synthesis of quinazolinones from 2-aminobenzonitriles and carbon dioxide, showcasing its ability to facilitate reactions under mild atmospheric pressure. nih.gov The combination of DBU with an ionic liquid can create a highly efficient catalytic system. nih.gov DBU is also effective as a base in the synthesis of thieno[2,3-b]quinoline derivatives, where it facilitates the reaction between 2-chloroquinoline-3-carbaldehydes and methyl thioglycolate. researchgate.netresearchgate.net A plausible role for DBU in the synthesis of this compound would be to promote the final intramolecular cyclization step of a suitable acyclic precursor.

Table 3: DBU-Catalyzed Synthesis of Various Quinazolinone Derivatives. nih.gov

Metal Catalysis

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including quinolin-2(1H)-ones. nih.govias.ac.in These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds with high selectivity.

A prominent method is the palladium(II)-catalyzed intramolecular C-H alkenylation of N-phenylacrylamides. nih.gov This reaction allows for a selective 6-endo cyclization to construct the quinolin-2(1H)-one core directly. For the synthesis of the title compound, an N-(4-(dimethylamino)phenyl)acrylamide would serve as an ideal precursor. The reaction tolerates substitution on the acrylamide portion, allowing for the synthesis of 4-substituted quinolin-2(1H)-ones. nih.gov

Another powerful palladium-catalyzed route involves a Heck coupling reaction between an ortho-iodoaniline derivative and an acrylate, followed by an acid-catalyzed cyclization to form the quinolin-2(1H)-one ring system. nih.gov Furthermore, palladium catalysts are instrumental in cascade reactions, enabling the rapid assembly of complex tricyclic quinolin-2(1H)-one scaffolds from simple starting materials in a single operation. rsc.org

Table 4: Palladium-Catalyzed Intramolecular C-H Alkenylation for the Synthesis of Quinolin-2(1H)-ones. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 6-(Dimethylamino)quinolin-2(1H)-one is expected to show distinct signals for the protons of the quinolinone core and the dimethylamino substituent. The aromatic region will display signals for the protons on the bicyclic ring system, while the aliphatic region will feature a characteristic singlet for the methyl groups of the dimethylamino moiety.

The protons H3 and H4 on the pyridinone ring are anticipated to appear as doublets due to their vicinal coupling. The protons on the benzene (B151609) ring (H5, H7, and H8) will exhibit splitting patterns dependent on their coupling with adjacent protons. The dimethylamino group's six equivalent protons will likely appear as a sharp singlet. The NH proton of the lactam ring is expected to be a broad singlet, with its chemical shift being solvent-dependent.

Predicted ¹H NMR Data for this compound Predicted values are based on data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~11.5 - 12.5 | br s | - |

| H4 | ~7.8 - 8.0 | d | ~9.5 |

| H8 | ~7.3 - 7.5 | d | ~8.5 |

| H5 | ~7.2 - 7.4 | d | ~2.5 |

| H7 | ~7.0 - 7.2 | dd | ~8.5, 2.5 |

| H3 | ~6.5 - 6.7 | d | ~9.5 |

| N(CH₃)₂ | ~2.9 - 3.1 | s | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected. The carbonyl carbon (C2) will resonate at a significantly downfield chemical shift, characteristic of a lactam carbonyl group. The carbons of the aromatic rings will appear in the range of approximately 110-150 ppm. The two equivalent methyl carbons of the dimethylamino group will produce a single signal in the aliphatic region of the spectrum. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing nature of the lactam ring. rsc.orgoregonstate.edu

Predicted ¹³C NMR Data for this compound Predicted values are based on data from analogous compounds. rsc.orgresearchgate.netoregonstate.edu

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~162 - 164 |

| C6 | ~148 - 150 |

| C8a | ~138 - 140 |

| C4 | ~135 - 137 |

| C4a | ~125 - 127 |

| C8 | ~122 - 124 |

| C5 | ~120 - 122 |

| C3 | ~118 - 120 |

| C7 | ~110 - 112 |

| N(CH₃)₂ | ~40 - 42 |

³¹P NMR spectroscopy is a technique used specifically for the analysis of compounds containing phosphorus. As the chemical structure of this compound does not include any phosphorus atoms, this particular NMR technique is not applicable for its structural elucidation.

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Key expected correlations include the cross-peak between H3 and H4, confirming their adjacent positions on the pyridinone ring. Additionally, correlations between the aromatic protons H7 and H8 would be observed. magritek.comresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates protons with their directly attached carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the N(CH₃)₂ protons to the N(CH₃)₂ carbon signal. hmdb.canp-mrd.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula of C₁₁H₁₂N₂O. The experimentally measured exact mass should be in close agreement with the calculated theoretical mass. rsc.orgnih.govrsc.org

Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₁₁H₁₂N₂O | [M+H]⁺ | 189.1022 |

| C₁₁H₁₂N₂O | [M+Na]⁺ | 211.0841 |

| C₁₁H₁₂N₂O | [M-H]⁻ | 187.0877 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS analysis would serve to confirm its identity and assess its purity.

Following separation by GC, the compound enters the mass spectrometer. Upon electron ionization (EI), the molecule would lose an electron to form a molecular ion (M+•). The m/z of this molecular ion peak would correspond to the molecular weight of the compound. For this compound (C11H12N2O), the expected molecular weight is approximately 188.23 g/mol . The mass spectrum would also display a series of fragment ions, resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern is a unique fingerprint that aids in structural confirmation.

Expected Fragmentation Pattern:

The fragmentation of this compound would likely involve the loss of a methyl group (-CH3, 15 Da) from the dimethylamino moiety, leading to a prominent peak at m/z [M-15]+. Further fragmentation could involve the loss of the entire dimethylamino group or cleavage of the quinolinone ring structure. Analysis of these fragments provides conclusive evidence for the presence of the dimethylamino group and the quinolinone core. The specificity of the GC-MS method is determined by its ability to separate the target compound from any impurities or starting materials, with each compound exhibiting a unique retention time and mass spectrum. nih.govnist.govmasterorganicchemistry.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar and less volatile molecules. It typically generates protonated molecules [M+H]+ or other adducts, with minimal fragmentation. ESI-MS is instrumental in confirming the molecular weight of this compound.

In positive ion mode ESI-MS, a solution of the compound is sprayed into the mass spectrometer, where it forms charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. For this compound, the basic nitrogen atom of the dimethylamino group and the amide nitrogen can be readily protonated. Therefore, a prominent peak corresponding to the protonated molecule [M+H]+ would be expected at an m/z value of approximately 189.24. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For instance, the calculated exact mass for [C11H12N2O+H]+ is 189.1028.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would exhibit several key absorption bands that confirm its structure.

The spectrum of the parent compound, 2(1H)-quinolinone, shows characteristic peaks for the C=O stretch, N-H stretch, and aromatic C-H and C=C vibrations. acs.org For the 6-(dimethylamino) derivative, additional and shifted bands are expected.

Key FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | N-H Stretch | Amide (in solid state) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH3) |

| ~1660-1640 | C=O Stretch | Amide (Quinolinone) |

| ~1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~1350-1250 | C-N Stretch | Aryl-N (Dimethylamino) |

| ~850-800 | C-H Bend | Aromatic (out-of-plane) |

The presence of the strong carbonyl (C=O) absorption in the region of 1660-1640 cm⁻¹ is a clear indicator of the quinolinone structure. The N-H stretching vibration of the amide group is typically observed as a broad band in the solid state due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl groups of the dimethylamino substituent would appear in their respective characteristic regions. The C-N stretching of the dimethylamino group attached to the aromatic ring would also be identifiable. researchgate.netspectrabase.comnih.govresearchgate.netdoi.org

Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, such as its ability to absorb and emit light. Quinolinone derivatives are known for their interesting photophysical properties, often exhibiting fluorescence. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be characterized by one or more absorption bands, with the position and intensity of the absorption maxima (λmax) being dependent on the electronic structure and the solvent.

The electronic spectrum of quinoline (B57606) derivatives is typically characterized by π-π* transitions. The introduction of the electron-donating dimethylamino group at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2(1H)-quinolinone, due to an intramolecular charge transfer (ICT) character from the dimethylamino group to the quinolinone core. Studies on similar amino-substituted quinolines have shown absorption maxima in the range of 300-400 nm. researchgate.net

Expected UV-Vis Absorption Data for this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane | ~350-380 | Data not available |

| Ethanol | ~355-385 | Data not available |

| Acetonitrile | ~350-380 | Data not available |

The exact λmax and molar absorptivity values would need to be determined experimentally.

Fluorescence Emission and Excitation Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited by absorbing light. Many quinolinone derivatives are known to be fluorescent. The fluorescence emission spectrum provides information about the energy difference between the excited and ground electronic states.

Upon excitation at or near its absorption maximum, this compound is expected to exhibit fluorescence. The emission maximum (λem) would be at a longer wavelength than the absorption maximum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the change in geometry and electronic distribution in the excited state. The fluorescence properties, including the quantum yield (ΦF) and lifetime (τ), are often sensitive to the solvent polarity, reflecting the ICT nature of the excited state.

Expected Fluorescence Data for this compound:

| Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Dichloromethane | ~360 | ~420-450 | ~60-90 | Data not available |

| Ethanol | ~365 | ~430-460 | ~65-95 | Data not available |

| Acetonitrile | ~360 | ~425-455 | ~65-95 | Data not available |

The excitation spectrum, which is a plot of fluorescence intensity versus excitation wavelength, should ideally match the absorption spectrum, confirming that the absorbing species is also the emitting species. The significant Stokes shift anticipated for this molecule is indicative of a more polar excited state compared to the ground state, a common feature for molecules with ICT character.

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For quinolinone derivatives, ΦF can be highly sensitive to the molecular structure and the surrounding environment.

While specific quantum yield data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide significant insight. For instance, a family of novel 2-quinolinone derivatives was evaluated using the relative comparative method with carbostyril-124 as a reference standard (ΦF = 0.68). depaul.edu In this series, the quantum yields varied significantly based on substitutions, with one derivative (PAV-3) showing a high ΦF of 17.1%, while another (PAV-5) exhibited a much lower value of 2.3%. depaul.edu The structural rigidity and electronic properties of the substituents were found to be key factors influencing whether energy is dissipated through radiative (fluorescence) or non-radiative pathways. depaul.edu For 7-(diethylamino)quinolin-2(1H)-one derivatives, inclusion in a cucurbit researchgate.neturil macrocycle was shown to significantly enhance the quantum yield. nih.gov This suggests that restricting molecular motion and altering the microenvironment of this compound could similarly modulate its fluorescence efficiency.

The determination of quantum yield is typically performed using a comparative method, referencing a standard with a known quantum yield. The calculation follows the equation:

Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

Where:

Φ is the quantum yield.

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.

The subscripts 'x' and 's' denote the sample and the standard, respectively. acs.org

Stokes Shift Analysis and Solvatochromic Effects

The "push-pull" nature of this compound strongly suggests that it will exhibit significant solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. This behavior is a hallmark of molecules that undergo intramolecular charge transfer (ICT) upon excitation. nih.govresearchgate.netmdpi.com

Upon absorption of light, the molecule transitions from the ground state (S₀) to an excited state (S₁). In this excited state, there is a redistribution of electron density, leading to a significant increase in the dipole moment. nih.govresearchgate.net Polar solvent molecules then reorient around this more polar excited state, lowering its energy. This stabilization of the excited state relative to the ground state results in a red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases. The difference between the maximum absorption wavelength (λabs) and the maximum emission wavelength (λem) is known as the Stokes shift.

Studies on the closely related 6-aminoquinoline (B144246) (6AQ) have demonstrated this effect clearly. As solvent polarity increases, the Stokes shift of 6AQ increases significantly, indicating a more polarized excited state. nih.govresearchgate.net This positive solvatochromism is characteristic of a π→π* transition with ICT character. nih.gov The change in dipole moment from the ground to the excited state can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift to the solvent's orientation polarizability. For 6AQ, the excited state dipole moment was found to be substantially higher than that of the ground state. nih.govresearchgate.net Similar behavior is anticipated for this compound, likely enhanced by the stronger electron-donating ability of the dimethylamino group compared to the primary amino group.

Table 1: Expected Solvatochromic Behavior (Based on data for analogous 6-amino and 7-dialkylamino quinoline derivatives)

| Solvent | Polarity (Dielectric Constant) | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (cm⁻¹) |

| Toluene | 2.38 | ~350 | ~400 | Low |

| Dichloromethane | 8.93 | ~355 | ~450 | Medium |

| Acetonitrile | 37.5 | ~360 | ~490 | High |

| Methanol | 32.7 | ~360 | ~500 | High |

| Water | 80.1 | ~365 | ~510 | Very High |

This table illustrates the expected trend. Actual values would require experimental measurement.

Acidochromism and pH-Dependent Photophysical Behavior

The photophysical properties of this compound are expected to be highly dependent on pH due to the presence of basic nitrogen atoms: the dimethylamino group and the quinoline ring nitrogen. Protonation of these sites can significantly alter the electronic structure and the nature of the ICT process.

In neutral or basic conditions, the dimethylamino group acts as a strong electron donor. Upon addition of acid, this group becomes protonated to form a dimethylammonium cation (-N⁺H(CH₃)₂). This protonation effectively eliminates the electron-donating ability of the substituent, disrupting the push-pull system. This disruption typically leads to a significant blue-shift (hypsochromic shift) in the absorption and emission spectra, as the ICT character is diminished or lost.

Furthermore, the nitrogen atom in the quinoline ring can also be protonated, particularly in strongly acidic media. Protonation of N-heterocycles like quinoline is known to cause a red-shift in the emission wavelength and often leads to a dramatic increase in fluorescence intensity. rsc.orgrsc.org This is because protonation can alter the nature of the lowest singlet excited state from a non-emissive or weakly emissive (n,π) state to a more strongly fluorescent (π,π) state. rsc.orgrsc.org

Therefore, this compound is expected to exhibit complex, pH-dependent fluorescence. Studies on various amino-substituted quinolones and quinolines confirm this behavior, where protonation leads to large shifts in emission and significant changes in fluorescence intensity, making them useful as fluorescent pH probes. researchgate.netnih.govresearchgate.netnih.govnih.gov For example, some 3-acyl-6-amino-4-quinolone derivatives show a redshift and a more than two-fold increase in emission intensity in acidic conditions. researchgate.net

Solid-State Fluorescence Characteristics

The fluorescence of organic molecules in the solid state is often markedly different from their behavior in solution. In the solid state, properties are governed by intermolecular interactions and the specific packing arrangement of the molecules in the crystal lattice. Strong π-π stacking interactions between the aromatic quinolinone cores can lead to aggregation-caused quenching (ACQ), where fluorescence is significantly diminished compared to dilute solutions.

However, specific packing arrangements can sometimes lead to enhanced solid-state emission. brandeis.edu For some quinoline derivatives, close molecular packing in the form of J-aggregates and the resulting restriction of molecular vibrations can open up radiative decay pathways, leading to enhanced emission. brandeis.edu The final solid-state fluorescence characteristics—such as the emission maximum, quantum yield, and lifetime—are a direct consequence of the crystal structure. Factors that prevent close contact between the π-systems of the fluorophores are essential for achieving high solid-state fluorescence quantum yields. brandeis.edu Without specific crystallographic data for this compound, its solid-state emission properties remain speculative but are likely to be highly dependent on its crystallization conditions.

X-ray Crystallography for Solid-State Structural Analysis

A crystal structure would reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. The quinolinone ring system is expected to be largely planar.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. For this compound, these would likely include C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or methyl protons. rsc.org Van der Waals forces and potential π-π stacking between the quinolinone ring systems would also play a crucial role.

Tautomeric Form: X-ray analysis would unambiguously confirm the lactam (quinolin-2(1H)-one) tautomer over the lactim (2-hydroxyquinoline) form in the solid state. For similar systems, the thione tautomer is confirmed to be the major form over the thiol. researchgate.net

Conformation: The orientation of the dimethylamino group relative to the quinoline ring would be determined.

In the crystal structures of related N-heterocycle salts, charge-assisted hydrogen bonds (e.g., O···H-N⁺) are a dominant feature, with O···N distances typically in the range of 2.56 to 2.86 Å. rsc.orgrsc.org Similar interactions would be expected in the protonated salt form of this compound.

Electrochemical Characterization

The electrochemical behavior of this compound, particularly its redox potentials, can be effectively studied using techniques like cyclic voltammetry. These properties are important for understanding its electron-transfer capabilities, which is relevant for applications in electronic materials or as redox-sensitive probes.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potentials of a compound. In a CV experiment, the potential is swept linearly to a set value and then swept back to the initial potential, while the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

Electrochemical studies on the highly analogous 6-aminoquinoline (6-QNH₂) provide a detailed framework for understanding the redox behavior of the dimethylamino derivative. researchgate.netresearchgate.net The oxidation of 6-QNH₂ is shown to be a complex, pH-dependent process. researchgate.net

Oxidation Pathway: The electrochemical oxidation is proposed to proceed via an initial single-electron transfer. In acidic solutions, this forms a cation radical, while in alkaline solutions, a neutral radical is formed. researchgate.net These radical intermediates can then undergo further reactions, such as dimerization. researchgate.netresearchgate.net

pH Dependence: The potential at which oxidation occurs is highly dependent on the pH of the medium. For 6-QNH₂, the oxidation peak potential shifts with pH, reflecting the different protonation states of the molecule. researchgate.net

Effect of Dimethyl Group: The presence of two methyl groups on the amine nitrogen in this compound, being electron-donating, is expected to lower the oxidation potential (make it easier to oxidize) compared to the unsubstituted 6-aminoquinoline.

A typical CV experiment would be conducted in a three-electrode cell, using a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), with the compound dissolved in a suitable solvent containing a supporting electrolyte. researchgate.netmdpi.com

Table 2: Expected Cyclic Voltammetry Parameters (Based on data for 6-aminoquinoline)

| Parameter | Description | Expected Observation |

| Epa (Anodic Peak Potential) | Potential at which the peak oxidation current occurs. | A single, irreversible or quasi-reversible anodic peak corresponding to the oxidation of the dimethylamino group. Value will be pH-dependent. |

| ipa (Anodic Peak Current) | The magnitude of the oxidation current. | Proportional to the concentration of the compound and the square root of the scan rate for a diffusion-controlled process. |

| Epc (Cathodic Peak Potential) | Potential at which the peak reduction current occurs on the reverse scan. | May be absent or small if the oxidation is followed by rapid chemical reactions (e.g., dimerization), indicating an irreversible process. |

Correlation Between Structure and Electrochemical Properties

The electrochemical behavior of this compound is intrinsically linked to its molecular architecture, specifically the interplay between the electron-donating dimethylamino group and the extended π-system of the quinolinone core. This relationship dictates the compound's susceptibility to oxidation and reduction, influencing its redox potentials and the nature of its electrochemically generated intermediates.

The most significant structural feature governing the electrochemical properties is the powerful electron-donating nature of the dimethylamino substituent at the C-6 position. This group increases the electron density across the entire aromatic system through both resonance (mesomeric) and inductive effects. The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the quinoline ring, which consequently makes the molecule more susceptible to oxidation (electron removal) and less susceptible to reduction (electron addition).

Studies on structurally similar compounds, such as 6-aminoquinoline, provide a strong basis for understanding these effects. researchgate.net The electrochemical oxidation of such molecules is typically an irreversible, pH-dependent process. researchgate.net The initial step involves the transfer of electrons from the exocyclic amino group, which is the most electron-rich and easily oxidized site in the molecule. This can proceed via two main pathways depending on the applied potential:

Single-Electron Transfer (SET): At lower potentials, a single-electron oxidation occurs, generating a cation radical. In acidic conditions, this would be [this compound]•+, while in alkaline solutions, a neutral radical could be formed. researchgate.net

Two-Electron Transfer: At higher potentials, a two-electron oxidation can take place, leading to the formation of a highly reactive nitrenium cation. researchgate.net

These electrochemically generated reactive intermediates are generally unstable and can undergo subsequent chemical reactions, such as dimerization, where two molecules combine. researchgate.net

The presence of the electron-donating dimethylamino group is expected to lower the oxidation potential of this compound compared to unsubstituted quinolin-2(1H)-one. Conversely, its reduction potential would be shifted to more negative values, as the increased electron density makes the addition of an electron less favorable. Research on various quinoline derivatives consistently demonstrates this strong correlation between the electronic character of substituents and the resulting redox potentials. Current time information in Bangalore, IN. Electron-withdrawing groups have the opposite effect, making oxidation more difficult and reduction easier.

Table 1: Electrochemical Data for Related Quinoline Compounds

| Compound Name | Method | Key Findings | Reference |

|---|---|---|---|

| 6-Aminoquinoline | Cyclic Voltammetry | Exhibits an irreversible oxidation peak between +0.6 V and +0.9 V (vs. SCE) depending on pH. The oxidation mechanism involves the formation of cation radicals and nitrenium cations. | researchgate.net |

| Substituted Quinolines with Electron-Donating Groups | Cyclic Voltammetry | Show lower oxidation potentials and more negative reduction potentials compared to unsubstituted or electron-withdrawn derivatives, confirming a direct structure-property relationship. | Current time information in Bangalore, IN. |

The data clearly supports the principle that the dimethylamino group at the C-6 position fundamentally governs the electrochemical profile of the quinolinone system by increasing its electron density, thereby facilitating oxidative processes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic characteristics of molecular systems. nih.gov For quinolinone derivatives, DFT calculations, often employing the B3LYP functional with basis sets such as 6-31+G(d,p) or 6-311++G(2d,2p), provide reliable insights into their behavior at the molecular level. researchgate.netnih.gov These theoretical methods are instrumental in predicting molecular stability, reactivity, and various spectroscopic properties. nih.gov

The initial step in the computational analysis of 6-(Dimethylamino)quinolin-2(1H)-one involves the optimization of its molecular geometry to determine the most stable conformation. This process identifies the equilibrium structure corresponding to the minimum energy on the potential energy surface. For quinolinone derivatives, the planarity of the bicyclic ring system is a key feature, although the introduction of substituents can induce minor deviations. The dimethylamino group at the C6 position, with its potential for rotation around the C-N bond, introduces additional conformational possibilities.

The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. It is anticipated that the C-N bond of the dimethylamino group will exhibit some degree of double bond character due to resonance with the quinolinone ring, leading to a shorter bond length compared to a typical C-N single bond. The geometry of the quinolinone ring itself will be influenced by the electron-donating nature of the substituent.

| Parameter | Predicted Value |

| C6-N Bond Length | ~1.38 Å |

| N-CH3 Bond Length | ~1.45 Å |

| C2=O Bond Length | ~1.23 Å |

| C-N-C Bond Angle (in (CH3)2N) | ~118° |

| Dihedral Angle (Ring-N(CH3)2) | ~0-10° (near planar) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Gap (Note: Representative values based on studies of quinolinone derivatives with electron-donating groups.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, intramolecular interactions, and bonding within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. In this compound, a significant interaction is expected between the lone pair orbitals of the nitrogen atom in the dimethylamino group and the π* anti-bonding orbitals of the quinolinone ring. This delocalization of electron density is a key factor in the electron-donating effect of the substituent.

NBO analysis also calculates the natural atomic charges on each atom, offering a more detailed picture of the charge distribution than simpler methods.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen at the C2 position, making it a likely site for electrophilic interaction. The dimethylamino group and the aromatic ring are also expected to show significant electron density. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.gov These descriptors, based on conceptual DFT, include ionization potential, electron affinity, chemical hardness, chemical softness, and the electrophilicity index.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. (S = 1 / η)

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. (ω = (I + A)2 / (8 * (I - A)))

The electron-donating dimethylamino group is expected to result in a lower ionization potential and hardness, and a higher softness, indicating increased reactivity. nih.govresearchgate.net

Table 3: Predicted Chemical Reactivity Descriptors (Note: These are qualitative predictions based on the expected electronic effects of the dimethylamino group.)

| Descriptor | Predicted Trend (vs. Unsubstituted Quinolinone) |

| Ionization Potential (I) | Lower |

| Electron Affinity (A) | Slightly Lower/Similar |

| Chemical Hardness (η) | Lower |

| Chemical Softness (S) | Higher |

| Electrophilicity Index (ω) | Higher |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful and widely used computational tool for investigating the electronic excited states of molecules. nih.govbenasque.org It allows for the prediction of various properties related to how a molecule interacts with light, providing insights that are complementary to experimental spectroscopy.

Prediction of Electronic Transitions and Absorption Spectra

TD-DFT calculations are instrumental in predicting the electronic absorption spectra of molecules like this compound. By solving the time-dependent Kohn-Sham equations, one can obtain the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. These energies are directly related to the absorption maxima (λ_max) observed in UV-visible spectroscopy.

The primary electronic transition of interest in this molecule is the π→π* transition, which often possesses a significant intramolecular charge transfer (ICT) character. nih.gov This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino-phenyl portion, while the LUMO would be distributed over the electron-accepting quinolinone ring system. nih.gov TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the energy, oscillator strength (ƒ), and major orbital contributions for this and other transitions. nih.govq-chem.com The oscillator strength is a theoretical measure of the intensity of an absorption band.

Table 1: Predicted Electronic Transition Data for this compound (Illustrative) This table presents hypothetical TD-DFT data based on published values for analogous compounds like 7-(diethylamino)quinolone chalcones and other D-π-A dyes. q-chem.comacs.org

| Transition | Excitation Energy (eV) | Calculated λ_max (nm) | Oscillator Strength (ƒ) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.10 | 400 | 0.85 | HOMO → LUMO (96%) |

| S₀ → S₂ | 3.54 | 350 | 0.12 | HOMO-1 → LUMO (75%) |

Simulation of Excited State Properties

Beyond absorption spectra, TD-DFT allows for the optimization of the molecule's geometry in its excited state. Upon photoexcitation, a molecule often relaxes to a new equilibrium geometry that can be significantly different from its ground state structure. This relaxation process is crucial for understanding the subsequent photophysical events, such as fluorescence.

Investigation of Photophysical Mechanisms through Computational Modeling

Computational modeling provides a molecular-level view of the dynamic processes that occur after light absorption, such as intramolecular charge transfer and the influence of the surrounding environment.

Intramolecular Charge Transfer (ICT) Pathway Analysis

Intramolecular charge transfer (ICT) is a fundamental process in "push-pull" molecules, where an electron-donating group (the dimethylamino group) is conjugated to an electron-accepting group (the quinolinone core). nih.gov Upon excitation, electron density moves from the donor to the acceptor. acs.org

Computational analysis of the HOMO and LUMO provides the primary evidence for ICT. The spatial distribution of these orbitals confirms the donor and acceptor regions of the molecule. The calculated difference in electron density between the ground and excited states can be visualized, offering a clear picture of the charge redistribution. This analysis confirms that the S₁ excited state is an ICT state, which is responsible for the molecule's characteristic solvatochromism, where the emission color changes with solvent polarity. acs.orgnih.gov

Twisted Intramolecular Charge Transfer (TICT) State Modeling

The Twisted Intramolecular Charge Transfer (TICT) model is an extension of ICT theory that describes a specific type of excited state deactivation pathway. mdpi.com It postulates that after initial excitation to a planar ICT state (often called the locally excited or LE state), the molecule can undergo rotation around the single bond connecting the donor and acceptor groups. researchgate.net This leads to a "twisted" conformation with near-perpendicular geometry. This TICT state is characterized by a very large dipole moment due to full charge separation and is often dark, meaning it deactivates non-radiatively (without emitting light). nih.gov

The formation of a TICT state is a common quenching mechanism for fluorescence in polar solvents. cnr.it Computational modeling can map the potential energy surface of the excited state as a function of the dimethylamino group's twist angle. These calculations can identify the energy barrier to rotation and the relative stability of the planar ICT and the perpendicular TICT states. Studies on analogous molecules like 7-(diethylamino)quinolin-2(1H)-one derivatives and the classic DMABN show that polar solvents stabilize the highly polar TICT state, making this deactivation pathway more favorable and thus lowering the fluorescence quantum yield. acs.orgarxiv.org

Solvent Effects on Electronic States

The surrounding solvent can have a profound impact on the electronic states of a polar molecule like this compound. This phenomenon, known as solvatochromism, can be effectively modeled using computational methods, typically through Polarizable Continuum Models (PCM). rsc.org In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

These simulations can predict how the absorption and emission wavelengths shift in solvents of different polarities. For an ICT transition, where the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a red shift (bathochromic shift) in the fluorescence spectrum. researchgate.net Computational models can replicate this trend by calculating the excitation energies in different simulated solvent environments. By correlating the calculated spectral shifts with empirical solvent polarity scales, one can validate the theoretical model and gain a deeper understanding of the specific solute-solvent interactions at play. mdpi.com

Table 2: Predicted Solvatochromic Shifts for this compound Fluorescence (Illustrative) This table presents hypothetical data illustrating the expected red shift in emission wavelength with increasing solvent polarity, a hallmark of ICT states. acs.orgresearchgate.net

| Solvent | Dielectric Constant (ε) | Calculated Emission λ_max (nm) |

|---|---|---|

| Toluene | 2.4 | 480 |

| Dichloromethane | 8.9 | 515 |

| Acetone | 21.1 | 530 |

| Acetonitrile | 37.5 | 545 |

Advanced Computational Methodologies

Theoretical investigations into molecules like this compound are pivotal for understanding their electronic structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) stands out as a primary tool for such analysis due to its favorable balance of computational cost and accuracy.

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, while the basis set is the set of mathematical functions used to build the molecular orbitals.

Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. B3LYP is widely used for its efficiency and has a long track record of providing reliable geometric and electronic properties for a vast range of organic molecules. researchgate.netresearchgate.net

wB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections (the "D" in its name). It is particularly well-suited for systems where non-covalent interactions, such as van der Waals forces or π-π stacking, are important. The long-range correction improves the description of charge-transfer excitations. Studies on other heterocyclic systems have shown that wB97XD can provide results in closer alignment with experimental data compared to B3LYP, especially for geometric parameters. nih.govnih.gov

Basis Sets:

Pople-style basis sets (e.g., 6-31G(d,p), 6-311G(d,p)): These are the workhorses of computational chemistry. The 6-31G notation describes a split-valence basis set, which provides flexibility for valence electrons. The (d,p) part indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing chemical bonding. The larger 6-311G triple-split valence basis set offers more flexibility and can lead to more accurate energy calculations. Adding diffuse functions (+ or ++) is important for describing anions or excited states. researchgate.netnih.gov

The selection of a specific functional and basis set combination represents a trade-off between desired accuracy and available computational resources. For a molecule like this compound, a typical study might start with geometry optimization using B3LYP/6-31G(d,p) and then refine the results with a more robust method like wB97XD/6-311+G(d,p) for higher accuracy.

Table 1: Common Levels of Theory for Quinolinone Derivatives

| Level of Theory | Basis Set | Typical Application | Reference Compound Example |

|---|---|---|---|

| B3LYP | 6-31G(d) or 6-31G(d,p) | Geometry optimization, vibrational frequencies, general electronic structure. Good balance of cost and accuracy. | General Organic Molecules researchgate.net |

| wB97XD | 6-311++G(d,p) | More accurate bond lengths and angles, studies involving non-covalent interactions, better for charge-transfer. | Hybrid Coumarin (B35378) Derivatives nih.gov |

| B3LYP | 6-311G | Refined thermochemical and spectroscopic data calculations. | Phenol (B47542) and para-chlorophenol researchgate.net |

A critical step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the chosen computational method accurately represents the physical reality of the molecule. Without experimental data for this compound itself, we look to studies on related compounds to illustrate the validation process.

Geometric Parameters: The most direct validation involves comparing calculated geometric parameters (bond lengths and angles) with data obtained from X-ray crystallography. For instance, a study on a hybrid coumarin derivative found that the wB97XD functional with the 6-311++G(d,p) basis set produced bond lengths that were in closer agreement with experimental X-ray diffraction data than those calculated with B3LYP or Hartree-Fock methods. nih.gov Similarly, the crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one provides a benchmark for any theoretical calculations performed on it. nih.govresearchgate.net

Spectroscopic Data:

Infrared (IR) Spectroscopy: Calculated vibrational frequencies can be compared to experimental FT-IR spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. A study on a benzimidazole (B57391) derivative demonstrated excellent agreement between the calculated IR spectrum (using B3LYP) and the experimental spectrum, confirming the accuracy of the computed structure. mdpi.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorption bands in UV-Vis spectra. The calculated absorption maxima (λmax) can then be compared to experimental measurements to validate the electronic description of the molecule.

Table 2: Example of Theoretical vs. Experimental Data Validation for a Benzimidazole Derivative mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (IR) | Assignment |

|---|---|---|---|

| ν(O-H) | 3388 | 3383 | O-H stretch (from water) |

| ν(C-H) | 3126 | 3106 | Aromatic C-H stretch |

| ν(C=O) | 1737 / 1691 | 1629 / 1652 | Carbonyl C=O stretch |

| ν(C=N) | 1490 | 1489 | C=N stretch |

| ν(C-N) | 1347 | 1366 | C-N stretch |

This validation process is fundamental. If a chosen level of theory can accurately reproduce the known experimental properties of a related, well-characterized molecule, it lends high confidence to the predictions made for the target compound, in this case, this compound.

Organic Reaction Mechanisms and Advanced Reactivity Studies

Electrophilic Aromatic Substitution Reactions on the Quinolin-2(1H)-one Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com For substituted benzene (B151609) rings, and by extension polycyclic systems like quinolinone, the rate and regioselectivity of the reaction are controlled by the electronic nature of the substituents already present on the ring. uci.edu

The dimethylamino group (-N(CH₃)₂) at the C6 position is a powerful activating group due to the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic π-system. This donation of electron density increases the nucleophilicity of the benzene portion of the quinolinone ring, making it significantly more reactive towards electrophiles than the unsubstituted parent compound.

This electron-donating effect is particularly pronounced at the positions ortho and para to the substituent. In the case of 6-(Dimethylamino)quinolin-2(1H)-one, the positions ortho to the dimethylamino group are C5 and C7. The para position is occupied by the C3 of the pyridinone ring. The delocalization of the nitrogen's lone pair creates regions of high electron density at C5 and C7, making these sites the most probable points of electrophilic attack. The pyridine (B92270) ring of the quinoline (B57606) system is inherently electron-deficient, which generally disfavors electrophilic attack. reddit.com Therefore, substitution is strongly directed to the carbocyclic (benzene) ring.

The resonance structures illustrate the increased electron density at C5 and C7, which stabilizes the corresponding sigma complex formed during electrophilic attack at these positions. This strong directing effect makes the C5 and C7 positions prime targets for functionalization.

Several classic named reactions that facilitate the formylation of activated aromatic rings are applicable to this compound, leveraging the activating nature of the C6-dimethylamino group.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols. wikipedia.orgnumberanalytics.com It proceeds through the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. byjus.com The strong base deprotonates both the phenol to form a highly nucleophilic phenoxide and the chloroform to generate the highly electrophilic dichlorocarbene (B158193) (:CCl₂) intermediate. wikipedia.orgambeed.com The electron-rich phenoxide then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde.

For this compound, the reaction would be expected to proceed via activation by the dimethylamino group, directing the electrophilic dichlorocarbene to the C5 and C7 positions. The reaction is typically performed under strongly basic conditions, which would also deprotonate the lactam N-H. The expected products would be 5-formyl- and 7-formyl-6-(dimethylamino)quinolin-2(1H)-one.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The Vilsmeier reagent is a chloroiminium ion, which serves as the electrophile. chemistrysteps.com This reaction is highly effective for activated substrates, including dimethylaniline and other amine-substituted aromatics. wikipedia.orgtcichemicals.com

Given its electron-rich nature, this compound is an excellent candidate for the Vilsmeier-Haack reaction. The formylation is anticipated to occur regioselectively at the C5 and C7 positions due to the strong activating and directing influence of the dimethylamino group. The reaction generally proceeds under milder conditions than the Reimer-Tiemann reaction and often gives higher yields. orgsyn.org

Duff Reaction

The Duff reaction accomplishes the formylation of highly activated aromatic compounds, such as phenols, using hexamethylenetetramine (hexamine) as the formylating agent, typically in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orguni.edu The reaction mechanism involves the delivery of a methine group equivalent from hexamine to the aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.org The Duff reaction strongly favors ortho-formylation relative to the activating hydroxyl or amino group. wikipedia.orgnih.gov

Applying this to this compound, the reaction would be expected to yield a mixture of 5-formyl- and 7-formyl-6-(dimethylamino)quinolin-2(1H)-one. The reaction is known for being experimentally simple, although yields can sometimes be modest. uni.eduecu.edu

Interactive Data Table: Predicted Outcomes of Formylation Reactions

The following table summarizes the expected outcomes for the electrophilic formylation of this compound using the named reactions discussed.

| Reaction | Reagents | Expected Major Products | Key Features |

| Reimer-Tiemann | CHCl₃, NaOH | 7-Formyl-6-(dimethylamino)quinolin-2(1H)-one, 5-Formyl-6-(dimethylamino)quinolin-2(1H)-one | Involves a dichlorocarbene electrophile; requires strong basic conditions. wikipedia.org |